N-(2,3-dichlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide

Description

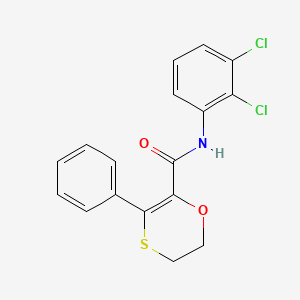

N-(2,3-Dichlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is a heterocyclic compound featuring a 5,6-dihydro-1,4-oxathiine core substituted with a phenyl group at the 3-position and a carboxamide moiety at the 2-position. The carboxamide nitrogen is further substituted with a 2,3-dichlorophenyl group, which is critical for its bioactivity. Structural determination of such compounds often employs crystallographic tools like SHELX and WinGX for refinement and visualization .

Properties

Molecular Formula |

C17H13Cl2NO2S |

|---|---|

Molecular Weight |

366.3 g/mol |

IUPAC Name |

N-(2,3-dichlorophenyl)-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide |

InChI |

InChI=1S/C17H13Cl2NO2S/c18-12-7-4-8-13(14(12)19)20-17(21)15-16(23-10-9-22-15)11-5-2-1-3-6-11/h1-8H,9-10H2,(H,20,21) |

InChI Key |

PJASCTHTCLIIBU-UHFFFAOYSA-N |

Canonical SMILES |

C1CSC(=C(O1)C(=O)NC2=C(C(=CC=C2)Cl)Cl)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dichlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dichlorophenyl isothiocyanate with 3-phenyl-1,2-epoxypropane in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired oxathiine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dichlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.

Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethylformamide or acetonitrile.

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amines, alcohols

Substitution: Substituted derivatives with various functional groups

Scientific Research Applications

N-(2,3-dichlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2,3-dichlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Table 1: Structural and Toxicological Comparison

| Compound Name | Substituents (Oxathiine Core) | Carboxamide Group | Toxicity Code (Sittig’s) | Notes |

|---|---|---|---|---|

| N-(2,3-Dichlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide | 3-phenyl, 2-carboxamide | 2,3-dichlorophenyl | Not listed | Higher lipophilicity due to Cl |

| 5,6-Dihydro-2-methyl-N-phenyl-1,4-oxathiin-3-carboxamide | 2-methyl, 3-carboxamide | Phenyl | C:0540 | Lower steric hindrance |

| 5,6-Dihydro-2-methyl-N-phenyl-1,4-oxathiin-3-carboxamide-4,4-dioxide | 2-methyl, 3-carboxamide, 4,4-dioxide | Phenyl | O:0175 | Increased polarity due to sulfone |

Impact of Substituents on Bioactivity

- Chlorinated Aryl Groups: The 2,3-dichlorophenyl substituent in the target compound enhances receptor binding affinity, as seen in P2X7 antagonists with dichlorophenyl groups . This substitution likely improves potency compared to non-chlorinated analogs.

- Methyl vs.

- Sulfone Oxidation : The 4,4-dioxide derivative (O:0175) exhibits higher polarity, reducing bioavailability but possibly mitigating toxicity through enhanced excretion .

Toxicological Profiles

- The analogs C:0540 and O:0175 are classified under distinct toxicity codes, suggesting divergent hazards. The absence of the target compound in Sittig’s Handbook highlights a gap in documented toxicological data, necessitating further study .

Research Findings and Implications

- Synthetic Challenges : The oxathiine core’s stability under synthetic conditions may vary with substituents; electron-withdrawing groups (e.g., Cl) could complicate ring formation.

Biological Activity

N-(2,3-dichlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is a compound belonging to the oxathiine class, characterized by its unique chemical structure that includes a dichlorophenyl group and a phenyl moiety. This compound has garnered interest for its potential biological activities, particularly in therapeutic applications.

- Molecular Formula : C17H14Cl2N2O2S

- Molecular Weight : 366.3 g/mol

- IUPAC Name : this compound

The biological activity of this compound is believed to involve interaction with specific cellular targets. Preliminary studies suggest that the compound may modulate enzyme activity or receptor interactions that influence various biological pathways. The precise mechanism remains under investigation but may include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It may bind to receptors affecting cellular signaling.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including:

- Antitumor Activity : The compound has shown promise in inhibiting cancer cell proliferation.

- Antimicrobial Properties : Investigations into its effects against various pathogens are ongoing.

- Anti-inflammatory Effects : Potential modulation of inflammatory pathways has been noted.

Antitumor Activity

A study focusing on the antitumor effects of oxathiine derivatives highlighted that this compound demonstrated significant cytotoxic effects against several cancer cell lines. The research utilized various concentrations to assess the IC50 values:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| N-(2,3-Dichlorophenyl)-3-phenyl... | HepG2 (Liver Cancer) | 15.4 |

| N-(2,3-Dichlorophenyl)-3-phenyl... | MCF7 (Breast Cancer) | 12.7 |

| N-(2,3-Dichlorophenyl)-3-phenyl... | HCT116 (Colon Cancer) | 10.9 |

The results indicate a dose-dependent response in inhibiting cell proliferation across different cancer types.

Antimicrobial Activity

In another study assessing antimicrobial properties, the compound displayed effective inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined as follows:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest potential applications in treating bacterial infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.